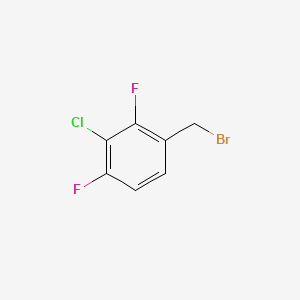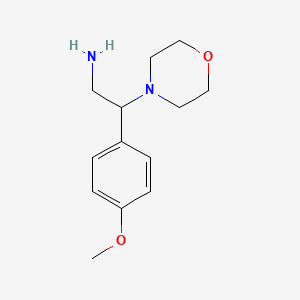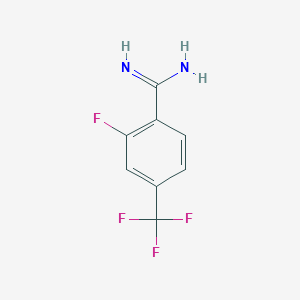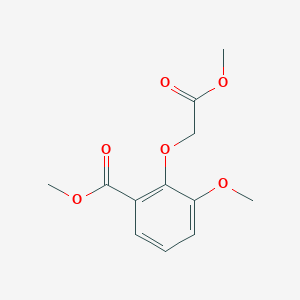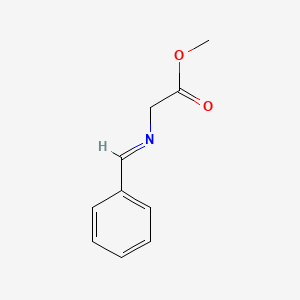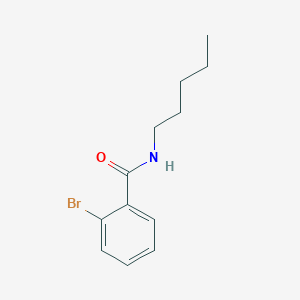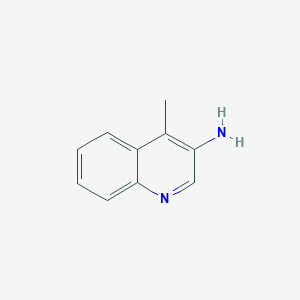
N-ブチリル-DL-ホモシステインチオラクトン
説明
N-Butyryl-DL-homocysteine thiolactone is a useful research compound. Its molecular formula is C8H13NO2S and its molecular weight is 187.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyryl-DL-homocysteine thiolactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyryl-DL-homocysteine thiolactone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
バイオフィルム阻害
N-ブチリル-DL-ホモシステインチオラクトン: は、クオラムセンシングに重要な役割を果たすN-アシルホモセリンラクトン(AHL)のアナログです 。この化合物は、細菌病原性の重要な因子であるバイオフィルム形成の強力な阻害剤であることが示されています。細菌のコミュニケーションシステムを破壊することにより、抗生物質に抵抗性を持つことが多いバイオフィルムの蓄積を防ぎます。
病原因子抑制
この化合物は、バイオフィルムを阻害する能力が、病原因子の抑制にも及んでいます 。これらは、細菌が宿主細胞に感染し、宿主の免疫応答を回避するために生成する分子です。これらの因子を阻害することにより、N-ブチリル-DL-ホモシステインチオラクトンは、細菌の病原性を軽減し、感染症の研究において貴重なツールとなります。
微生物群集の分解
研究によると、この化合物は微生物群集を分解できることが示されています 。この用途は、特に慢性感染症やバイオファウリングの文脈において重要であり、病原体が治療から身を守るために作り出す保護環境を破壊する可能性があります。
高ホモシステイン血症の誘導
動物モデルにおいて、N-ブチリル-DL-ホモシステインチオラクトンは高ホモシステイン血症を誘導するために使用されてきました 。これは、血液中のホモシステインのレベルが異常に高い状態であり、心臓血管疾患に関連しています。この用途は、高ホモシステイン血症の病態生理を理解し、潜在的な治療法を試験するために不可欠です。
神経学的調査のための発作誘導
この化合物は、実験室環境で発作を誘導するために使用されてきました 。これは、神経学の分野で特に役立ち、研究者は発作の発生と伝播のメカニズムを研究し、抗けいれん薬の有効性を試験することができます。
クオラムセンシング研究
AHLアナログとして、N-ブチリル-DL-ホモシステインチオラクトンは、クオラムセンシング研究に役立ちます 。クオラムセンシングは、個体群密度と相関する刺激と応答のシステムです。この化合物の研究は、細菌のコミュニケーションを理解するのに役立ち、新しい抗菌戦略の開発につながる可能性があります。
ビオラセイン発現の誘導
この化合物は、通常はホモセリンラクトンを生成できないChromobacterium violaceum変異体でビオラセイン発現を誘導するために使用されてきました 。ビオラセインは、抗ウイルス剤、抗菌剤、抗がん剤としての用途など、さまざまな潜在的な用途があります。
作用機序
Target of Action
N-Butyryl-DL-homocysteine thiolactone, also known as N-(2-oxothiolan-3-yl)butanamide, is an analogue of N-acyl homoserine lactone (AHL) . AHLs are small, diffusible signaling molecules involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .
Mode of Action
The compound interacts with its targets by mimicking the structure of AHLs . This interaction leads to changes in bacterial behavior, such as biofilm formation and virulence .
Biochemical Pathways
The compound affects the quorum sensing pathway, which is a form of cell-to-cell communication in bacteria . By mimicking AHLs, it can interfere with the normal functioning of this pathway, leading to changes in gene expression and cellular metabolism .
Pharmacokinetics
AHLs are small and lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .
Result of Action
The compound’s action results in the inhibition of biofilm formation and virulence factors in bacteria . It has been used for degrading microbial communities and reducing bacterial pathogenicity .
Action Environment
The action, efficacy, and stability of N-Butyryl-DL-homocysteine thiolactone can be influenced by various environmental factors. For instance, the presence of other bacteria and their AHLs can affect the compound’s ability to interfere with quorum sensing . Additionally, factors such as pH, temperature, and the presence of enzymes that can degrade AHLs can also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
N-Butyryl-DL-homocysteine thiolactone interacts with various enzymes, proteins, and other biomolecules. It is known to induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones . The compound is also involved in the induction of hyperhomocysteinemia .
Cellular Effects
The effects of N-Butyryl-DL-homocysteine thiolactone on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cardiac contractility and coronary flow .
Molecular Mechanism
At the molecular level, N-Butyryl-DL-homocysteine thiolactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to downregulate H3K4me3 modifications, further weakening the Atr-Chk1-NER pathway, resulting in the occurrence of neural tube defects .
Dosage Effects in Animal Models
The effects of N-Butyryl-DL-homocysteine thiolactone vary with different dosages in animal models . For instance, it has been shown that the incidence of seizures induced by N-Butyryl-DL-homocysteine thiolactone injections was higher in certain mice than in others .
Metabolic Pathways
N-Butyryl-DL-homocysteine thiolactone is involved in several metabolic pathways. It is a product of an error-correcting reaction in protein biosynthesis, generated when homocysteine is selected in place of methionine by methionyl-tRNA synthetases .
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403190 | |
| Record name | N-Butyryl-DL-homocysteine thiolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39837-08-6 | |
| Record name | N-Butyryl-DL-homocysteine thiolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


